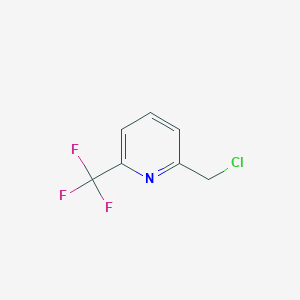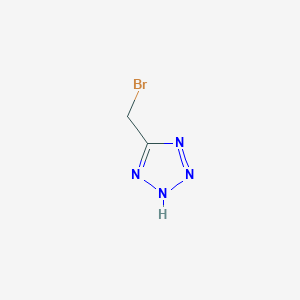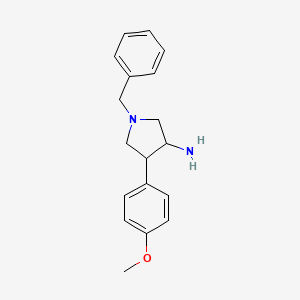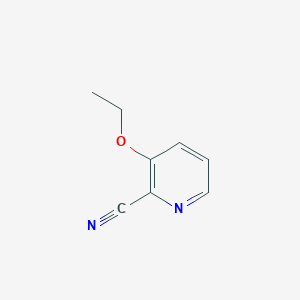![molecular formula C14H17NO2 B1469551 2-(4-Methoxyphenyl)-2-azabicyclo[2.2.2]octan-5-one CAS No. 1416313-50-2](/img/structure/B1469551.png)
2-(4-Methoxyphenyl)-2-azabicyclo[2.2.2]octan-5-one
Descripción general
Descripción
2-(4-Methoxyphenyl)-2-azabicyclo[222]octan-5-one is a bicyclic compound featuring a unique structure that combines a methoxyphenyl group with an azabicyclo[222]octane framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)-2-azabicyclo[2.2.2]octan-5-one typically involves a multi-step process. One common method includes the cycloaddition reaction of cyclohexenones with electron-deficient alkenes, catalyzed by enamine or iminium catalysts . This reaction is performed under mild conditions and is known for its high enantioselectivity.
Industrial Production Methods: Industrial production of this compound may involve the use of large-scale cycloaddition reactions, optimized for high yield and purity. The process is designed to be operationally simple and cost-effective, ensuring the compound can be produced in sufficient quantities for various applications .
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-Methoxyphenyl)-2-azabicyclo[2.2.2]octan-5-one undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the methoxy group under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azabicyclo[2.2.2]octane derivatives.
Aplicaciones Científicas De Investigación
2-(4-Methoxyphenyl)-2-azabicyclo[2.2.2]octan-5-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of new materials and polymers with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Methoxyphenyl)-2-azabicyclo[2.2.2]octan-5-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects in biological systems .
Comparación Con Compuestos Similares
Quinuclidine: Shares a similar bicyclic structure but lacks the methoxyphenyl group.
Tropane: Another bicyclic compound with different functional groups and pharmacological properties.
Uniqueness: 2-(4-Methoxyphenyl)-2-azabicyclo[2.2.2]octan-5-one is unique due to its specific combination of a methoxyphenyl group with an azabicyclo[2.2.2]octane framework. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-2-azabicyclo[2.2.2]octan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-17-13-6-4-11(5-7-13)15-9-10-2-3-12(15)8-14(10)16/h4-7,10,12H,2-3,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJGSCBGSBTCAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC3CCC2CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-Methyl-4-{[2-(methyloxy)ethyl]amino}-5-nitrobenzoic acid](/img/structure/B1469478.png)


![2-(3-methylphenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B1469488.png)



